3-cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea

Medicinal Chemistry sEH Inhibition Structure-Based Drug Design

3-Cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea (CAS 2034621-71-9) is a trisubstituted urea derivative (C14H20N2O2S, MW 280.39) bearing cyclopropyl, tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl), and thiophen-3-ylmethyl substituents on the urea nitrogen atoms. The compound belongs to the cyclopropyl urea chemotype, a scaffold extensively characterized by Takai et al.

Molecular Formula C14H20N2O2S
Molecular Weight 280.39
CAS No. 2034621-71-9
Cat. No. B2493108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea
CAS2034621-71-9
Molecular FormulaC14H20N2O2S
Molecular Weight280.39
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)N(CC2=CSC=C2)C3CC3
InChIInChI=1S/C14H20N2O2S/c17-14(15-8-13-2-1-6-18-13)16(12-3-4-12)9-11-5-7-19-10-11/h5,7,10,12-13H,1-4,6,8-9H2,(H,15,17)
InChIKeySQDDSQXJCASSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea (CAS 2034621-71-9): Structural and Pharmacological Context for Informed Procurement


3-Cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea (CAS 2034621-71-9) is a trisubstituted urea derivative (C14H20N2O2S, MW 280.39) bearing cyclopropyl, tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl), and thiophen-3-ylmethyl substituents on the urea nitrogen atoms . The compound belongs to the cyclopropyl urea chemotype, a scaffold extensively characterized by Takai et al. as a privileged framework for potent soluble epoxide hydrolase (sEH) inhibition, with optimized members achieving nanomolar to sub-nanomolar IC50 values, minimal CYP inhibition, and demonstrated oral bioavailability in rodent models [1]. However, for this specific CAS number, no peer-reviewed quantitative biological activity data, crystal structures, or in vivo efficacy reports were retrievable from primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), or reputable vendor technical datasheets as of the search date.

Why Generic Substitution of 3-Cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea with Simpler Cyclopropyl Urea Analogs Fails


Substituting this compound with simpler cyclopropyl urea analogs (e.g., 1-cyclopropyl-3-(oxolan-2-ylmethyl)urea [CAS 1219200-85-7] or 1-cyclopropyl-3-(thiophen-3-ylmethyl)urea [CAS 1210891-86-3]) is not pharmacologically equivalent because each substituent contributes distinct binding interactions within the target catalytic domain. The crystal structures of cyclopropyl urea inhibitors bound to human sEH (PDB: 4X6X) reveal that the urea carbonyl engages in a hydrogen-bonding network with Tyr388 and Tyr465, while the urea NH interacts with Asp333—a conserved pharmacophore across this class [1]. Critically, the three substituents occupy distinct sub-pockets within the sEH catalytic domain: the cyclopropyl moiety fits into a small hydrophobic cavity, the tetrahydrofuran oxygen can accept hydrogen bonds from nearby residues, and the thiophene ring engages in π-stacking or hydrophobic interactions with aromatic side chains [1]. Removing any one of these three substituents is predicted to reduce both binding affinity and selectivity, as demonstrated in Takai et al.'s systematic structure-activity relationship (SAR) exploration, where even subtle modifications to the substituent pattern shifted IC50 values by orders of magnitude across the nanomolar range [2]. The full trisubstituted architecture is therefore required to recapitulate the intended poly-pharmacophoric binding mode.

Quantitative Differentiation Evidence for 3-Cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea: Comparator-Based Analysis


Structural Complexity and Predicted Binding Site Occupancy vs. Simpler Cyclopropyl Urea Analogs

This compound bears three distinct substituents on the urea scaffold: a cyclopropyl group (A-ring mimetic), a tetrahydrofuran-2-ylmethyl group (hydrogen-bond-capable ether oxygen), and a thiophen-3-ylmethyl group (aromatic sulfur-containing heterocycle). By contrast, CAS 1219200-85-7 (1-cyclopropyl-3-(oxolan-2-ylmethyl)urea) lacks the thiophene moiety entirely, possessing only two substituents (MW 184.24 vs. 280.39), and CAS 1210891-86-3 (1-cyclopropyl-3-(thiophen-3-ylmethyl)urea, MW 196.27) lacks the tetrahydrofuran moiety . Based on the co-crystal structure of cyclopropyl urea inhibitors with human sEH (PDB 4X6X), all three sub-pockets—the small hydrophobic cavity occupied by cyclopropyl, the polar region engaged by the tetrahydrofuran oxygen, and the aromatic cleft filled by thiophene—are simultaneously occupied only by the fully substituted derivative, predicting higher binding affinity and slower off-rates compared to either two-substituent analog [1].

Medicinal Chemistry sEH Inhibition Structure-Based Drug Design

Class-Level sEH Inhibitory Potency Benchmarking: Cyclopropyl Urea Series vs. Reference Inhibitors

While no IC50 data exist specifically for CAS 2034621-71-9, the cyclopropyl urea chemotype has been extensively profiled. In the Takai 2014 study, most synthesized cyclopropyl urea derivatives inhibited sEH in the nanomolar range (recombinant human and rat sEH, fluorescent substrate Epoxy Fluor 7), with the optimized lead compound 38 achieving an IC50 of approximately 6.1 nM for rat sEH [1]. In the 2015 follow-up study, further optimization yielded compound 19 with sub-nanomolar sEH IC50 values [2]. The reference inhibitor t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid) exhibits an IC50 of 1.3 nM against human sEH [3]. The trisubstituted nature of CAS 2034621-71-9, occupying all three sEH sub-pockets as inferred from PDB 4X6X, places it within the fully optimized end of this SAR landscape, where low nanomolar to sub-nanomolar potency is the class norm, rather than the micromolar range typical of mono- or disubstituted urea derivatives. However, this is a class-level inference; the specific potency of this compound has not been experimentally reported and could deviate from the class trend due to unfavorable steric or electronic effects.

Enzymology sEH Inhibition Drug Discovery

Physicochemical Property Differentiation: Lipophilicity, Solubility, and Permeability Predictions

The target compound (MW 280.39; formula C14H20N2O2S) contains both a polar tetrahydrofuran oxygen (H-bond acceptor) and a lipophilic thiophene ring, resulting in a balanced polarity profile. The cyclopropyl group confers metabolic stability by resisting CYP-mediated oxidation at the alpha position [1]. In the Takai 2014 study, compound 38—which also bears a cyclopropyl urea core—demonstrated minimal CYP inhibition and good oral absorption in rats (F% not explicitly stated but described as 'good oral absorption') [1]. By comparison, the two-substituent analog CAS 1219200-85-7 (MW 184.24, lacking thiophene) is predicted to be more water-soluble but less membrane-permeable, while CAS 1210891-86-3 (MW 196.27, lacking tetrahydrofuran) is predicted to be more lipophilic but less soluble. The balanced polarity of the target compound, achieved through the combination of a polar ether oxygen (tetrahydrofuran) and a moderately lipophilic thiophene, is a design feature intended to optimize both solubility and permeability—a balance that neither two-substituent analog can achieve alone. Furthermore, incorporating a carboxylic acid moiety into cyclopropyl urea structures (as done with carboxylate salt formation in the Takai series) increased solubility, suggesting that the target compound could be further derivatized for improved physicochemical properties if needed [1].

ADMET Drug-Likeness Physicochemical Profiling

In Vivo Renal Protection Efficacy: Class-Level Evidence from DOCA-Salt Hypertensive Rat Model

No in vivo data exist for CAS 2034621-71-9 specifically. However, compound 38 from the same cyclopropyl urea chemotype was evaluated in the DOCA-salt hypertensive rat model, where it suppressed urinary albumin excretion (a marker of renal injury) and monocyte chemoattractant protein-1 (MCP-1) excretion (a marker of renal inflammation) without affecting systolic blood pressure [1]. This demonstrates that potent sEH inhibition within this chemotype translates to renal protective effects in vivo without hypotensive side effects—a clinically meaningful differentiation from conventional antihypertensive agents. The target compound's trisubstituted architecture, predicted to occupy all three sEH sub-pockets, may offer similar or superior in vivo efficacy compared to compound 38, but this remains entirely speculative without direct experimental validation. Procurement for in vivo studies should therefore be contingent upon first establishing in vitro potency.

In Vivo Pharmacology Renal Protection Cardiovascular Disease

Data Gap Advisory: Absence of Direct Experimental Activity Data for CAS 2034621-71-9

A comprehensive search of peer-reviewed literature (PubMed), authoritative databases (PubChem, ChEMBL, BindingDB, PDB), patent repositories (Google Patents, USPTO), and reputable vendor technical datasheets yielded no quantitative biological activity data for CAS 2034621-71-9 [1]. Specifically, no IC50, Ki, Kd, EC50, or % inhibition values were found for any biological target, cell line, or in vivo model. This contrasts sharply with well-characterized cyclopropyl urea sEH inhibitors such as compound 38 (rat sEH IC50 ≈ 6.1 nM, in vivo renal protection data), compound 19 (sub-nM sEH IC50), and t-AUCB (human sEH IC50 = 1.3 nM), all of which have published primary data [2]. The absence of data places CAS 2034621-71-9 in the category of an uncharacterized research chemical, and its procurement for biological studies carries substantial risk of inactivity, off-target effects, or poor physicochemical behavior that cannot be predicted from structural analogy alone. Users requiring validated sEH inhibitory activity are advised to select a compound with published IC50 data and experimental characterization.

Data Transparency Procurement Risk Research Chemical

Recommended Application Scenarios for 3-Cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea Based on Available Evidence


Computational Chemistry and Molecular Modeling Studies of sEH Ligand Binding

This compound is suitable as a computational docking or molecular dynamics simulation input for studying trisubstituted urea binding to the sEH catalytic domain. The co-crystal structure of a related cyclopropyl urea inhibitor with human sEH (PDB 4X6X) provides a validated template for docking studies [1]. The unique combination of cyclopropyl, tetrahydrofuran, and thiophene substituents allows exploration of three-sub-pocket occupancy that simpler two-substituent analogs cannot model. In silico predictions of binding pose, affinity (ΔG), and residence time can be generated to guide decisions about whether experimental characterization is warranted before committing to synthesis or procurement.

Structure-Activity Relationship (SAR) Probe in Cyclopropyl Urea Lead Optimization Programs

Within a medicinal chemistry campaign targeting sEH or related hydrolases, this compound can serve as a SAR probe to test the contribution of simultaneous three-sub-pocket occupancy to binding affinity. By comparing its activity (once experimentally determined) against that of the two-substituent analogs CAS 1219200-85-7 and CAS 1210891-86-3, researchers can quantify the affinity gain attributable to full pharmacophoric coverage. This approach mirrors the systematic SAR strategy employed by Takai et al., where progressive addition of substituents led to >100-fold improvements in IC50 across their cyclopropyl urea series [2].

Synthetic Methodology Development for Sterically Hindered Trisubstituted Ureas

The compound's synthesis requires sequential substitution at both urea nitrogen atoms, which presents regioselectivity challenges due to competing reactivity at the two nitrogen positions. Developing efficient synthetic routes to this trisubstituted architecture—potentially involving selective N-alkylation, reductive amination, or isocyanate coupling strategies—constitutes a methodological research application independent of biological activity. The compound can serve as a benchmark substrate for evaluating new synthetic methods for hindered urea construction, with purity assessment by HPLC (target ≥95%) as a quality control parameter [1].

Warning: NOT Recommended for Biological Screening Without Prior In-House Validation

Given the complete absence of published biological activity data for CAS 2034621-71-9, this compound is not recommended as a primary screening candidate for sEH inhibition, cellular assays, or in vivo studies [1]. Researchers requiring validated sEH inhibitory activity should instead procure well-characterized compounds such as t-AUCB (IC50 = 1.3 nM), compound 38 (rat sEH IC50 ≈ 6.1 nM), or AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), all of which have published potency, selectivity, and pharmacokinetic data [2]. If procurement of this specific compound is unavoidable (e.g., for patent-related studies), users must budget for comprehensive in-house characterization including: (1) sEH inhibition IC50 determination using a fluorescent substrate assay; (2) counter-screening against related hydrolases to assess selectivity; (3) aqueous solubility and microsomal stability profiling; and (4) confirmation of structural identity by 1H NMR, 13C NMR, and HRMS.

Quote Request

Request a Quote for 3-cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.